

Glyoxalbis(2-hydroxyanil): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Glyoxalbis(2-hydroxyanil)

Cat. No.: B075053

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CAS Number: 1149-16-2

Synonyms: 2,2'-(Ethanediylidenedinitrilo)diphenol, GBHA, Calcium Red

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and applications of **Glyoxalbis(2-hydroxyanil)**, a versatile Schiff base primarily utilized as a sensitive indicator for metal titrations and in spectrophotometric analysis. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Core Properties

Glyoxalbis(2-hydroxyanil) is a crystalline solid, with its color ranging from yellow to orange or white to light yellow.^[1] It is sparingly soluble in water but exhibits greater solubility in organic solvents such as ethanol, methanol, and dimethylformamide.^[1]

Physical and Chemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₂ N ₂ O ₂	
Molecular Weight	240.26 g/mol	
Melting Point	200-211 °C	
Appearance	Yellow to orange or white to light yellow crystalline solid/powder	[1]
Solubility	Low solubility in water; soluble in ethanol, methanol, and dimethylformamide	[1]

Spectral Data

Detailed experimental spectral data for **Glyoxalbis(2-hydroxyanil)** is not readily available in publicly accessible databases. However, typical spectroscopic characteristics for Schiff bases of this nature would include:

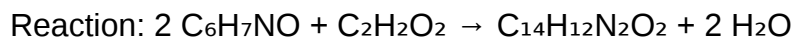
- ¹H NMR: Signals corresponding to aromatic protons, the azomethine (-CH=N-) protons, and the hydroxyl (-OH) protons.
- ¹³C NMR: Resonances for the aromatic carbons and the imine carbon.
- FTIR (cm⁻¹): Characteristic absorption bands for O-H stretching, C-H aromatic stretching, C=N (imine) stretching, and C-O stretching. Supplier data confirms the infrared spectrum conforms to the structure.[2]
- UV-Vis: Absorption maxima corresponding to π-π* and n-π* electronic transitions within the aromatic rings and the imine groups.

Experimental Protocols

Synthesis of Glyoxalbis(2-hydroxyanil)

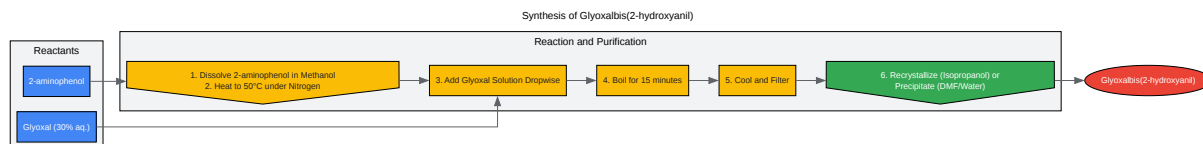
A common method for the synthesis of **Glyoxalbis(2-hydroxyanil)** is the condensation reaction between glyoxal and 2-aminophenol. The following protocol is based on a procedure

described in the literature.

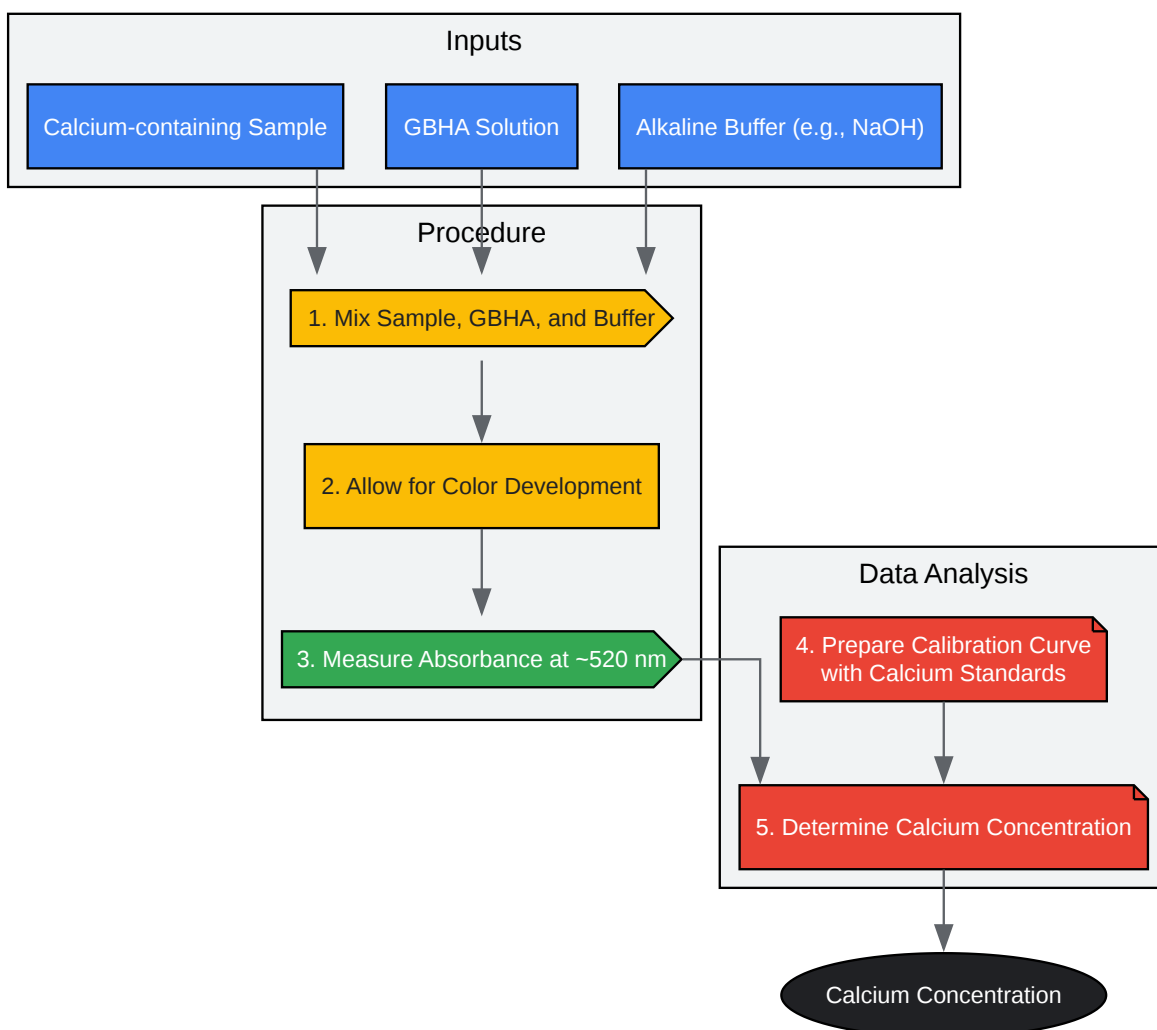


Procedure:

- Dissolve 164 g (1.5 moles) of 2-aminophenol in 700 mL of methanol and heat the solution to 50 °C.
- To mitigate oxidation of the 2-aminophenol, displace the air in the reaction vessel with an inert gas, such as nitrogen.
- Slowly add 150 g (0.75 moles) of a 30% aqueous solution of glyoxal to the heated solution dropwise.
- Crystallization of the product should commence shortly after the addition of glyoxal.
- After the addition is complete, continue to boil the mixture for an additional 15 minutes.
- Cool the reaction mixture and filter to collect the crystalline product.
- The crude product can be purified by recrystallization from a suitable solvent like isopropanol, or by dissolving it in dimethylformamide and precipitating with water to yield a product with a melting point of 220-222 °C.



Spectrophotometric Determination of Calcium using GBHA



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References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Glyoxalbis(2-hydroxyanil), 97% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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